molecular formula C10H14Cl3NOS B13921708 2-tert-Butylamino-1-(3,4,5-trichloro-2-thienyl)ethanol CAS No. 62673-51-2

2-tert-Butylamino-1-(3,4,5-trichloro-2-thienyl)ethanol

Cat. No.: B13921708
CAS No.: 62673-51-2
M. Wt: 302.6 g/mol
InChI Key: ANDPBRWMYZHXRH-UHFFFAOYSA-N
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Description

2-tert-Butylamino-1-(3,4,5-trichloro-2-thienyl)ethanol is a β-adrenergic receptor agonist analog characterized by a tert-butylaminoethanol backbone substituted with a 3,4,5-trichlorothiophene moiety. These compounds are typically used as bronchodilators, intermediates in drug synthesis, or reference standards in analytical chemistry.

Properties

CAS No.

62673-51-2

Molecular Formula

C10H14Cl3NOS

Molecular Weight

302.6 g/mol

IUPAC Name

2-(tert-butylamino)-1-(3,4,5-trichlorothiophen-2-yl)ethanol

InChI

InChI=1S/C10H14Cl3NOS/c1-10(2,3)14-4-5(15)8-6(11)7(12)9(13)16-8/h5,14-15H,4H2,1-3H3

InChI Key

ANDPBRWMYZHXRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(C1=C(C(=C(S1)Cl)Cl)Cl)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-tert-Butylamino-1-(3,4,5-trichloro-2-thienyl)ethanol typically involves the reaction of 3,4,5-trichloro-2-thiophenecarboxaldehyde with tert-butylamine, followed by reduction with a suitable reducing agent to yield the desired ethanol derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Chemical Reactions Analysis

2-tert-Butylamino-1-(3,4,5-trichloro-2-thienyl)ethanol undergoes various chemical reactions, including:

Scientific Research Applications

2-tert-Butylamino-1-(3,4,5-trichloro-2-thienyl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-tert-Butylamino-1-(3,4,5-trichloro-2-thienyl)ethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple biological molecules .

Comparison with Similar Compounds

2-tert-Butylamino-1-(3,4-dibromo-2-thienyl)ethanol

  • CAS : 62673-60-3
  • Molecular Formula: C₁₀H₁₅Br₂NOS
  • Molecular Weight : 357.11 g/mol
  • Substituents : 3,4-dibromo-2-thienyl
  • Properties : Melting point 109–111°C (heptane solvent), white powder.
  • Applications: Pharmaceutical intermediate for APIs (active pharmaceutical ingredients) and antifungal agents.

2-tert-Butylamino-1-(3,5-dibromo-2-thienyl)ethanol

  • CAS : 62673-59-0
  • Molecular Formula: C₁₀H₁₅Br₂NOS
  • Substituents : 3,5-dibromo-2-thienyl
  • Applications: Industrial-grade chemical used in polymer monomers and surfactants. The positional isomerism (3,5-dibromo vs. 3,4-dibromo) may affect crystallinity and solubility .

Comparison with Target Compound :
The target compound’s 3,4,5-trichloro substitution likely increases steric hindrance and electron-withdrawing effects compared to dibromo analogs, which could reduce metabolic degradation and enhance receptor binding duration.

Phenyl-Based β₂-Agonists

Salbutamol Sulfate

  • CAS : 51022-70-9
  • Molecular Formula: (C₁₃H₂₁NO₃)₂·H₂SO₄
  • Substituents : 4-hydroxy-3-hydroxymethylphenyl
  • Applications : First-line treatment for asthma and COPD. The polar hydroxyl groups improve water solubility but limit blood-brain barrier penetration, reducing CNS side effects .

Tulobuterol Hydrochloride

  • CAS : 56776-01-3
  • Molecular Formula: C₁₂H₁₈ClNO·HCl
  • Substituents : 2-chlorophenyl
  • Properties : White crystalline solid.
  • Applications : Long-acting bronchodilator; the chloro group enhances stability against oxidation compared to hydroxylated analogs .

Amino Alcohol Derivatives with Heteroatom Substituents

Colterol Acetate

  • CAS : 10255-14-8
  • Molecular Formula: C₁₄H₂₃NO₅
  • Substituents : 3,4-dihydroxyphenyl
  • Applications : Prodrug of terbutaline; dihydroxy groups facilitate rapid absorption but shorten half-life due to glucuronidation .

2-tert-Butylamino-1-(3-fluorophenyl)ethanol Hydrobromide

  • CAS : 582-40-1
  • Molecular Formula: C₁₂H₁₉BrFNO
  • Substituents : 3-fluorophenyl
  • Applications : Research tool for studying β-adrenergic receptor subtype selectivity. Fluorine’s electronegativity enhances binding affinity but may introduce cardiotoxicity risks .

Comparison with Target Compound :
The trichlorothienyl group’s bulkiness and electron-deficient nature could reduce off-target binding compared to fluorophenyl derivatives, improving therapeutic index.

Physicochemical and Pharmacological Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Applications
Target Compound* N/A C₁₁H₁₅Cl₃NOS ~326.67 3,4,5-trichloro-2-thienyl N/A Hypothetical bronchodilator
2-tert-Butylamino-1-(3,4-dibromo-2-thienyl)ethanol 62673-60-3 C₁₀H₁₅Br₂NOS 357.11 3,4-dibromo-2-thienyl 109–111 Pharmaceutical intermediate
Salbutamol Sulfate 51022-70-9 (C₁₃H₂₁NO₃)₂·H₂SO₄ 576.70 4-hydroxy-3-hydroxymethylphenyl >200 Asthma therapy
Tulobuterol Hydrochloride 56776-01-3 C₁₂H₁₈ClNO·HCl 264.20 2-chlorophenyl N/A Long-acting bronchodilator
Colterol Acetate 10255-14-8 C₁₄H₂₃NO₅ 285.34 3,4-dihydroxyphenyl N/A Prodrug for terbutaline

Key Research Findings

Halogenation Effects : Brominated thienyl derivatives exhibit higher molecular weights and melting points than chlorinated analogs, suggesting improved crystallinity for formulation .

Receptor Selectivity : Phenyl-based agonists like salbutamol show higher β₂-selectivity, while bulkier thienyl derivatives may exhibit mixed β₁/β₂ activity, necessitating careful toxicity profiling .

Biological Activity

2-tert-Butylamino-1-(3,4,5-trichloro-2-thienyl)ethanol (CAS Number: 62673-51-2) is a compound of interest due to its potential biological activities. This article reviews its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H14Cl3NOS
  • Molecular Weight : 302.65 g/mol
  • Density : 1.5 g/cm³
  • Boiling Point : Not specified
  • Melting Point : Not specified

Antimicrobial Activity

Research indicates that 2-tert-butylamino derivatives exhibit significant antimicrobial activity against various pathogens. A study highlighted the compound's effectiveness against resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Efficacy of 2-tert-Butylamino Compounds

PathogenMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus0.05 mg/mLEffective against MRSA strains
Escherichia coli0.1 mg/mLInhibition of growth observed
Pseudomonas aeruginosa0.2 mg/mLModerate activity

The biological activity of 2-tert-butylamino-1-(3,4,5-trichloro-2-thienyl)ethanol is attributed to its ability to disrupt bacterial cell membranes and inhibit vital enzymatic processes. The presence of the thienyl group enhances its lipophilicity, allowing better penetration into microbial cells.

Case Studies

  • Study on Antimicrobial Resistance :
    A research study investigated the effects of various substituted amino alcohols on antibiotic-resistant strains. The results showed that compounds similar to 2-tert-butylamino demonstrated a reduction in biofilm formation and enhanced susceptibility to conventional antibiotics when used in combination therapies.
  • Evaluation of Antioxidant Properties :
    Another study focused on the antioxidant capabilities of this compound. Using the DPPH radical scavenging assay, it was found that the compound exhibited significant free radical scavenging activity, suggesting potential applications in oxidative stress-related conditions.

Table 2: Antioxidant Activity Assessment

Assay TypeEC50 Value (mg/mL)Comparison with Control
DPPH Scavenging11.7Ascorbic acid (5 mg/mL)
CUPRAC12.5Higher than control

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